molecular formula C16H15F2N5O3S B10941356 N-[4-(difluoromethoxy)phenyl]-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

N-[4-(difluoromethoxy)phenyl]-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B10941356
M. Wt: 395.4 g/mol
InChI Key: BCIJSTYHCGCEQD-UHFFFAOYSA-N
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Description

N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a difluoromethoxy phenyl group, a pyrazole ring, and an oxadiazole ring, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(DIFLUOROMETHOXY)PHENYL]-2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE involves multiple steps, starting with the preparation of the difluoromethoxy phenyl precursor. This precursor is then reacted with a pyrazole derivative under controlled conditions to form the intermediate compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted

Properties

Molecular Formula

C16H15F2N5O3S

Molecular Weight

395.4 g/mol

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2-[[5-[(5-methylpyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H15F2N5O3S/c1-10-6-7-19-23(10)8-14-21-22-16(26-14)27-9-13(24)20-11-2-4-12(5-3-11)25-15(17)18/h2-7,15H,8-9H2,1H3,(H,20,24)

InChI Key

BCIJSTYHCGCEQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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